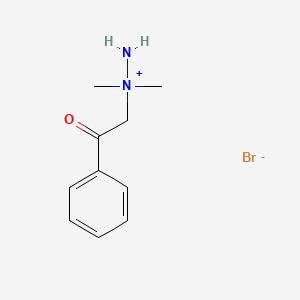
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide is an organic compound with the molecular formula C10H15N2OBr It is a hydrazinium salt that features a hydrazine moiety substituted with a 2-oxo-2-phenylethyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide typically involves the reaction of 1-phenylpropanone with hydrazine derivatives under controlled conditions. One common method includes the bromination of 1-phenylpropanone followed by the reaction with dimethyl hydrazine. The reaction conditions often require a solvent such as dimethyl sulfoxide and a brominating agent like t-butyl bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazinium salts.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2,3-Dimethyl-1-(2-oxo-2-phenylethyl)-3H-benzoimidazol-1-ium bromide
Uniqueness
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide is unique due to its specific hydrazine structure and the presence of both methyl and phenylethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
40178-28-7 |
|---|---|
Fórmula molecular |
C10H15BrN2O |
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
amino-dimethyl-phenacylazanium;bromide |
InChI |
InChI=1S/C10H15N2O.BrH/c1-12(2,11)8-10(13)9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ODGCSNOSTMRYFO-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CC(=O)C1=CC=CC=C1)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)

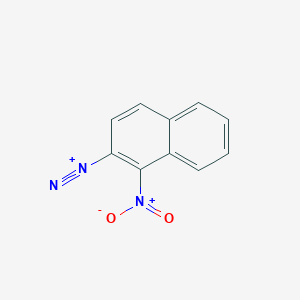
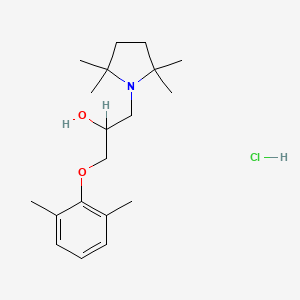

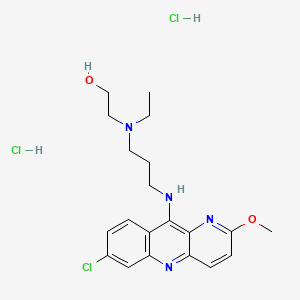

![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
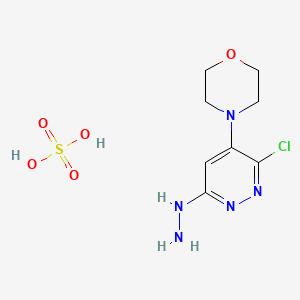

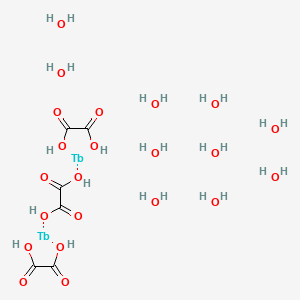
![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
